![molecular formula C20H21N5O6 B2857290 6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 866133-15-5](/img/structure/B2857290.png)
6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one” is a chemical compound with the molecular formula C20H21N5O6 . It is available for purchase from chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . It’s part of a series of derivatives designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). These derivatives have shown significant activity against TB strains, with inhibitory concentrations indicating their efficacy . The compound’s role in this context is crucial, given the urgent need for new and effective anti-TB drugs due to the rise of drug-resistant TB strains.
Tyrosinase Inhibition
Another promising application is as a tyrosinase inhibitor . Tyrosinase is an enzyme involved in melanin production, and its inhibition is of interest for treating hyperpigmentation disorders and for cosmetic applications. Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against tyrosinase, showing potential for use in dermatological treatments .
Pharmaceutical Intermediate
The compound serves as a key intermediate in the synthesis of triazole medicines . These medicines, such as itraconazole, are used to treat deep fungal infections. The compound’s role as an intermediate highlights its importance in the pharmaceutical industry for developing treatments for fungal diseases .
Anti-Inflammatory and Analgesic Activities
Indole derivatives of this compound have demonstrated anti-inflammatory and analgesic activities . This suggests potential applications in developing new medications for pain relief and inflammation management, with a focus on minimizing side effects and improving patient outcomes .
Enzyme Kinetics Studies
In enzyme kinetics, this compound can be used to study the inhibition patterns of enzymes like tyrosinase. Understanding how it interacts with enzymes can lead to the development of more effective inhibitors, which can be applied in various fields, including medicine and cosmetics .
Molecular Docking Studies
The compound is also valuable in molecular docking studies to explore the interactions between potential drugs and their targets. This is crucial for drug design and development, as it helps identify promising candidates for further research and development .
Biological Potential in Melanin Synthesis Regulation
Due to its activity as a tyrosinase inhibitor, the compound has implications in regulating melanin synthesis. This is significant for conditions where melanin production is a factor, such as pigmentary disorders and protective responses to UV radiation .
Research on Drug-Resistant Bacterial Strains
Lastly, the compound’s derivatives are being studied for their activity against drug-resistant bacterial strains. This research is vital for public health, as it contributes to the ongoing battle against antibiotic resistance and the search for new therapeutic options .
Eigenschaften
IUPAC Name |
6-nitro-2-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6/c26-20-19(31-18-6-5-16(25(29)30)13-17(18)21-20)7-8-22-9-11-23(12-10-22)14-1-3-15(4-2-14)24(27)28/h1-6,13,19H,7-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGNFPMSHJMALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC(=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.